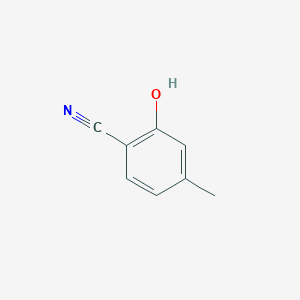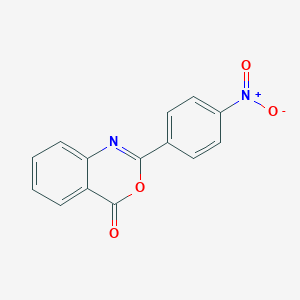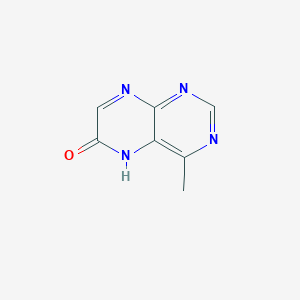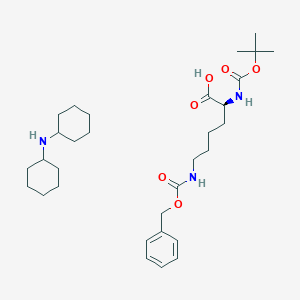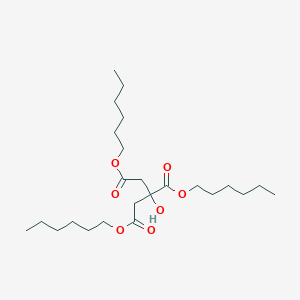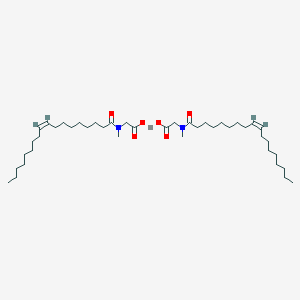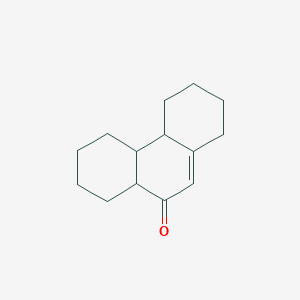
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone, also known as Decalinone, is a cyclic ketone with a molecular formula of C10H16O. It is a colorless liquid that is used in various scientific research applications. The synthesis of Decalinone involves the use of different methods depending on the desired purity and yield.
Mécanisme D'action
The mechanism of action of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone is not fully understood. However, it is believed to act as a reducing agent in various chemical reactions. It can also undergo oxidation to form various products. The exact mechanism of action of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone in biological systems is not known.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone have not been extensively studied. However, it is known to have low toxicity and is not considered to be harmful to human health. It is also not known to have any significant effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has several advantages for use in lab experiments. It is a colorless liquid that is relatively easy to handle and store. It is also readily available and affordable. However, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has some limitations, including its low solubility in water and its potential for flammability.
Orientations Futures
There are several future directions for the study of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone. One potential area of research is the development of new and improved synthesis methods that can improve the yield and purity of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone. Another area of research is the investigation of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone's potential use in biological systems. Further research is needed to determine the mechanism of action of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone in biological systems and its potential for use in drug discovery. Additionally, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone's potential use in environmental applications, such as in the remediation of contaminated soils and water, should be further explored.
Conclusion:
In conclusion, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone is a cyclic ketone that has various scientific research applications. The synthesis of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone involves the use of different methods, and its purity and yield can be improved by using different solvents and catalysts. 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has low toxicity and is not considered to be harmful to human health or the environment. However, further research is needed to determine its potential use in biological systems and its mechanism of action. Additionally, 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone's potential use in environmental applications should be further explored.
Méthodes De Synthèse
The synthesis of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone involves the use of different methods, including catalytic hydrogenation, oxidation, and reduction of ketones. The most commonly used method involves the hydrogenation of 2-naphthyl ketone under high pressure and temperature using a catalyst such as platinum or palladium. The yield and purity of 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone can be improved by using different solvents and catalysts.
Applications De Recherche Scientifique
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has been extensively studied for its potential use in various scientific research applications. One of the most notable applications is its use as a starting material for the synthesis of various compounds such as steroids, terpenes, and other cyclic ketones. 2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone has also been used as a solvent and a reagent in organic synthesis.
Propriétés
Numéro CAS |
18938-05-1 |
|---|---|
Nom du produit |
2,3,4,4a,4b,5,6,7,8,8a-Decahydro-9(1H)-phenanthrenone |
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2,3,4,4a,4b,5,6,7,8,8a-decahydro-1H-phenanthren-9-one |
InChI |
InChI=1S/C14H20O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h9,11-13H,1-8H2 |
Clé InChI |
JRMDUKMUBDZKCX-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C3CCCCC3=CC2=O |
SMILES canonique |
C1CCC2C(C1)C3CCCCC3=CC2=O |
Synonymes |
2,3,4,4a,4b,5,6,7,8,8a-Decahydrophenanthren-9(1H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



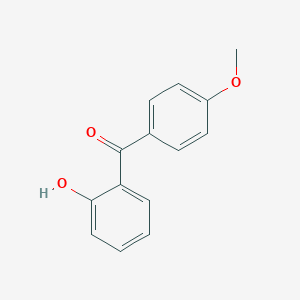
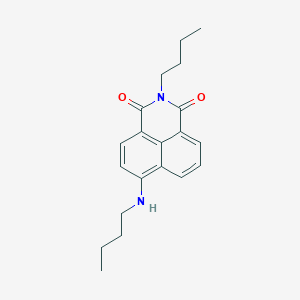
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
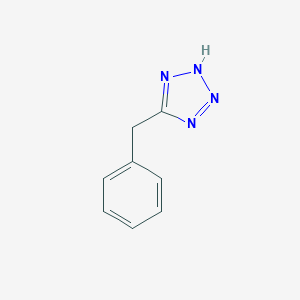
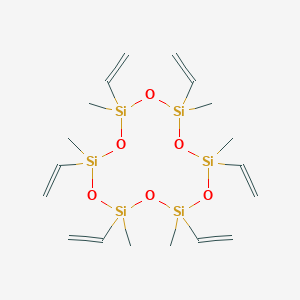
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)

![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
